Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate
Overview
Description
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzotriazole ring, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a compound that has been studied for its antimicrobial properties . The primary targets of this compound are likely to be microbial cells, particularly bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains such as Aspergillus niger and Candida albicans . These organisms are known to cause various infections and diseases, and the compound’s action against them can help control the spread of these diseases.
Mode of Action
It is suggested that the compound interacts with the microbial cells, leading to their inhibition or death . The compound may interfere with essential biochemical processes within the microbial cells, disrupting their normal function and growth.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of microbial cells . This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth . This is achieved through the compound’s interaction with microbial cells, leading to their death or inhibition. This can help control the spread of microbial infections and diseases.
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been shown to exhibit excellent binding affinities to a range of proteins This suggests that Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known properties of benzotriazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate typically involves the reaction of benzotriazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Similar in structure but contains a thiazole ring instead of a triazole ring.
2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is unique due to its specific ester functional group and the presence of the benzotriazole ring. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
methyl 2-(benzotriazol-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-12-10-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLQXRPPGKYZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1N=C2C=CC=CC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901299615 | |
Record name | Methyl 2H-benzotriazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174903-39-0 | |
Record name | Methyl 2H-benzotriazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174903-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2H-benzotriazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901299615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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